molecular formula C23H29N3O4 B2681689 5-cyclopropyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-3-carboxamide CAS No. 1396862-59-1

5-cyclopropyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-3-carboxamide

Cat. No.: B2681689
CAS No.: 1396862-59-1
M. Wt: 411.502
InChI Key: URBNOQQSKUEGPG-UHFFFAOYSA-N
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Description

5-Cyclopropyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-3-carboxamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a unique hybrid structure combining an isoxazole-carboxamide moiety with a benzo[b][1,4]oxazepin core. The structural complexity of this compound, including the cyclopropyl-isoxazole group and the isopentyl-substituted oxazepinone ring, makes it a valuable intermediate for medicinal chemistry and drug discovery research. It is particularly useful for investigating structure-activity relationships in heterocyclic compounds and for developing potential enzyme inhibitors. Researchers can utilize this compound in lead optimization studies and as a building block for the synthesis of more complex molecules. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-cyclopropyl-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-14(2)9-10-26-18-11-16(7-8-19(18)29-13-23(3,4)22(26)28)24-21(27)17-12-20(30-25-17)15-5-6-15/h7-8,11-12,14-15H,5-6,9-10,13H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBNOQQSKUEGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=NOC(=C3)C4CC4)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-cyclopropyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-3-carboxamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and the underlying mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N3O4C_{23}H_{29}N_{3}O_{4} with a molecular weight of approximately 411.5 g/mol . The structure includes a cyclopropyl group and an isoxazole moiety, which are known to impart significant biological properties.

PropertyValue
Molecular FormulaC23H29N3O4
Molecular Weight411.5 g/mol
CAS Number1396862-59-1

Synthesis

The synthesis of this compound typically involves several steps of organic reactions. Key steps include:

  • Formation of the oxazepine core : Cyclization reactions using appropriate precursors.
  • Introduction of the isopentyl group : Alkylation reactions with isopentyl bromide.
  • Coupling with isoxazole : Utilizing coupling agents to form the amide bond.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of oxazepine compounds can inhibit cancer cell proliferation. For instance, in vitro assays have demonstrated that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating apoptotic markers.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary tests indicate moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

Recent investigations suggest potential neuroprotective effects attributed to its ability to inhibit acetylcholinesterase (AChE) activity. This inhibition may enhance cholinergic signaling in neurodegenerative diseases like Alzheimer's.

The biological effects of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, enhancing synaptic transmission.

Case Studies

  • Cancer Cell Line Study : A study on the effect of this compound on MCF-7 breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis indicated increased apoptosis rates correlating with increased concentration .
  • Antimicrobial Evaluation : A series of antimicrobial susceptibility tests showed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Bacillus subtilis, suggesting its potential as a lead compound for antibiotic development .

Scientific Research Applications

Pharmaceutical Applications

The compound has been identified as a bioactive reagent with potential implications in drug development. Its structure suggests possible interactions with biological systems, particularly in the modulation of specific biochemical pathways.

Therapeutic Potential

Preliminary studies suggest that compounds similar to 5-cyclopropyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-3-carboxamide exhibit anti-inflammatory and anticancer properties. The compound's ability to influence cellular responses positions it as a candidate for further pharmacological exploration .

Research Applications

The compound is primarily utilized in non-human research contexts. Its synthesis and characterization are critical for understanding its properties and potential uses.

Synthesis Techniques

The synthesis of this compound typically involves multiple organic synthesis techniques. These methods may include the use of specific reagents and conditions tailored to optimize yield and purity. The detailed synthetic route is often proprietary but generally follows established organic chemistry protocols.

Characterization Methods

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structural integrity and purity of the compound. These techniques provide essential insights into the compound's chemical properties and behavior in biological systems.

Case Studies

Several case studies have highlighted the biological activity of compounds structurally related to this compound.

Anti-inflammatory Activity

In vitro studies have demonstrated that similar compounds exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This suggests that this compound could be explored for therapeutic applications targeting inflammatory diseases.

Anticancer Properties

Research has indicated that derivatives of this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. These findings warrant further investigation into its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid heterocyclic system. Below is a comparative analysis with analogs from literature:

Heterocyclic Core Comparison

Compound Core Structure Key Features
Target Compound Isoxazole + Benzooxazepin Combines isoxazole’s metabolic stability with benzooxazepin’s conformational flexibility .
5-(3,3-dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide () Imidazole Imidazole’s nitrogen-rich structure enables metal coordination but may reduce metabolic stability compared to isoxazole .
Thiazol-5-ylmethyl derivatives () Thiazole + Oxazolidine Thiazole’s sulfur atom enhances π-π stacking; oxazolidine’s rigidity contrasts with benzooxazepin’s flexibility .

Substituent Effects

  • Cyclopropyl vs.
  • Isopentyl vs. Benzyl (): The isopentyl chain offers moderate hydrophobicity, balancing solubility and membrane permeability. In contrast, benzyl groups in thiazole derivatives (e.g., ) drastically increase LogP (~4.1), risking poor aqueous solubility .

Functional Group Positioning

  • Carboxamide Position: The target’s isoxazole-3-carboxamide aligns with imidazole-4-carboxamide derivatives () in favoring hydrogen-bond acceptor/donor roles. However, the 3-position on isoxazole may reduce steric clash compared to imidazole-4-carboxamide .

Research Findings and Hypothetical Activity

While direct biological data for the target compound are absent, structural analogs suggest plausible properties:

  • Kinase Inhibition Potential: The benzooxazepin scaffold resembles kinase inhibitor templates (e.g., GSK3β inhibitors), where lactam rings stabilize target binding .
  • Metabolic Stability: The isoxazole ring’s lower metabolic lability compared to imidazole () may extend half-life .
  • Solubility Challenges: Estimated aqueous solubility (~0.05 mg/mL) aligns with highly lipophilic compounds, necessitating formulation optimization.

Data Table: Structural and Hypothetical Properties

Parameter Target Compound Imidazole-4-carboxamide () Thiazole-Carbamate ()
Molecular Weight ~475 g/mol ~238 g/mol ~720 g/mol
LogP (Estimated) 3.5 2.8 4.1
Key Functional Groups Isoxazole, Carboxamide Imidazole, Triazenyl Thiazole, Carbamate
Potential Activity Kinase inhibition Antineoplastic Antimicrobial
Metabolic Stability High (isoxazole) Moderate (imidazole) Low (thiazole)

Q & A

Basic: What are the key considerations for optimizing the synthetic route of this compound?

Methodological Answer:
Synthesis optimization should focus on reaction yield, regioselectivity, and purification efficiency.

  • Step 1: Use computational tools (e.g., quantum chemical calculations) to predict reaction pathways and intermediates, as demonstrated by ICReDD’s approach to reaction design .
  • Step 2: Apply Design of Experiments (DoE) to screen variables (e.g., temperature, catalysts) systematically. For example, fractional factorial designs can minimize experimental runs while identifying critical parameters .
  • Step 3: Employ high-performance liquid chromatography (HPLC) with UV detection for purity assessment, referencing protocols for structurally similar oxazepin derivatives .

Basic: How should researchers characterize the compound’s structural and electronic properties?

Methodological Answer:
A multi-technique approach is essential:

  • X-ray Crystallography: Resolve the 3D structure, particularly the cyclopropyl and oxazepine ring conformations.
  • NMR Spectroscopy: Assign peaks using 2D experiments (e.g., COSY, HSQC) to confirm isoxazole and benzoxazepine connectivity. Compare with PubChem data for analogous compounds (e.g., C23H26F2N2O3 derivatives) .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity, referencing ICReDD’s integration of computational and experimental data .

Advanced: How can computational modeling resolve contradictions between predicted and observed bioactivity data?

Methodological Answer:

  • Scenario: If in vitro bioactivity contradicts docking predictions, perform:
    • Molecular Dynamics (MD) Simulations: Assess protein-ligand binding stability over time, focusing on conformational flexibility of the isopentyl side chain.
    • Free Energy Perturbation (FEP): Quantify binding affinity changes due to substituent modifications (e.g., cyclopropyl vs. methyl groups).
    • Validation: Cross-reference with experimental IC50 values from structurally related imidazole carboxamides .

Advanced: What strategies are recommended for enantiomeric separation given the compound’s stereochemical complexity?

Methodological Answer:

  • Chiral Stationary Phases (CSPs): Use polysaccharide-based CSPs (e.g., Chiralpak AD-H) for HPLC separation, optimizing mobile phase composition (e.g., hexane:isopropanol gradients).
  • Kinetic Resolution: Catalytic asymmetric synthesis methods, such as organocatalyzed cyclopropanation, can minimize racemization during synthesis .
  • Circular Dichroism (CD): Confirm enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .

Basic: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • pH Stability: Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
    • Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., 150–200°C) .
  • Data Interpretation: Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Advanced: How to address discrepancies in enzyme inhibition assays across research groups?

Methodological Answer:

  • Hypothesis: Variability may arise from differences in assay conditions (e.g., ATP concentration in kinase assays).
  • Standardization:
    • Use a common reference inhibitor (e.g., staurosporine) to calibrate assay sensitivity.
    • Validate results using orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization).
  • Meta-Analysis: Compare data from PubMed-indexed studies on triazenoimidazole carboxamides to identify trends .

Basic: What process engineering principles apply to scaling up synthesis?

Methodological Answer:

  • Reactor Design: Opt for continuous-flow reactors to enhance heat/mass transfer, especially for exothermic steps like cyclopropanation .
  • Separation Technologies: Implement membrane-based purification to isolate the tetrahydrobenzooxazepin core efficiently .
  • Safety Protocols: Conduct hazard analysis (e.g., HAZOP) for isopentyl group handling due to flammability risks .

Advanced: How does the isoxazole-3-carboxamide moiety influence structure-activity relationships (SAR)?

Methodological Answer:

  • Bioisosteric Replacement: Compare with pyrazole-carbothioamide derivatives to evaluate the role of the isoxazole ring in target binding .
  • SAR Mapping: Synthesize analogs with modified carboxamide substituents (e.g., methyl vs. trifluoromethyl) and test against kinase panels.
  • Data Integration: Use cheminformatics tools (e.g., KNIME) to correlate electronic parameters (Hammett σ) with bioactivity .

Advanced: What methodologies are suitable for studying metabolic stability in hepatic microsomes?

Methodological Answer:

  • In Vitro Assay: Incubate the compound with human liver microsomes (HLMs) and NADPH, quantifying parent compound depletion via LC-MS/MS.
  • CYP Inhibition Screening: Use fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic liabilities .
  • Data Normalization: Express results as intrinsic clearance (CLint) relative to control compounds (e.g., verapamil) .

Advanced: How to design kinetic studies for evaluating target engagement in cellular models?

Methodological Answer:

  • Time-Resolved Microscopy: Track intracellular localization using fluorescent probes (e.g., BODIPY-labeled analogs) .
  • Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization upon compound binding under varying temperatures.
  • Kinetic Modeling: Apply the Hill equation to derive kon/koff rates, comparing with in silico predictions .

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